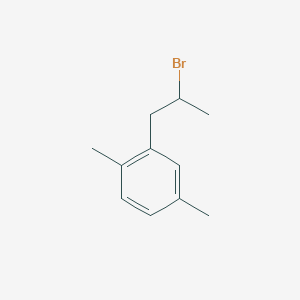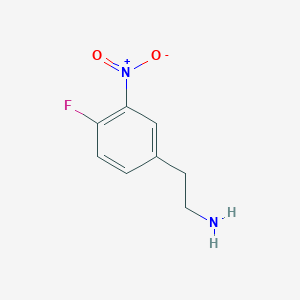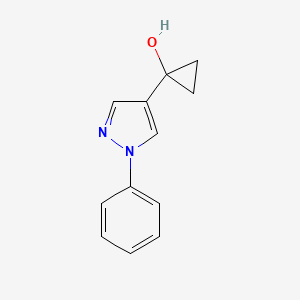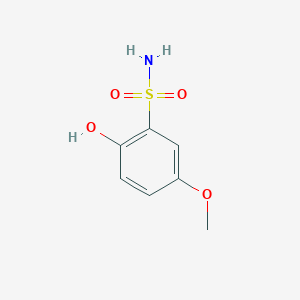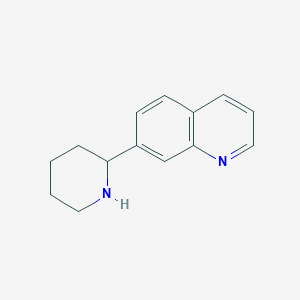
4-Hydroxy-3,5-dimethylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide is a small molecule compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Méthodes De Préparation
The synthesis of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves several steps. One common synthetic route starts with the nitration of 3,5-dimethylphenol to produce 4-hydroxy-3,5-dimethylbenzonitrile . This intermediate is then subjected to a reaction with hydroxylamine hydrochloride under basic conditions to yield 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in drug development due to its unique chemical properties.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide can be compared with other similar compounds, such as:
4-Hydroxy-3,5-dimethylbenzonitrile: This compound is a precursor in the synthesis of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide.
3,5-Dimethylphenol: Another related compound used in the initial steps of synthesis.
N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide: A closely related compound with similar chemical properties. The uniqueness of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1094355-59-5 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
4-hydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-5-3-7(9(10)11)4-6(2)8(5)12/h3-4,12H,1-2H3,(H3,10,11) |
Clé InChI |
UKRQBZPYEQMHOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


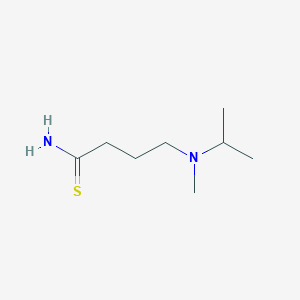
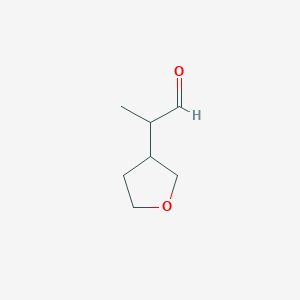
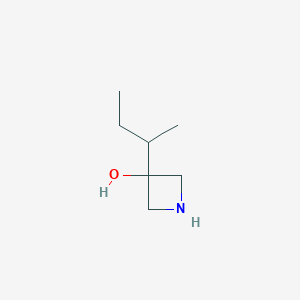
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
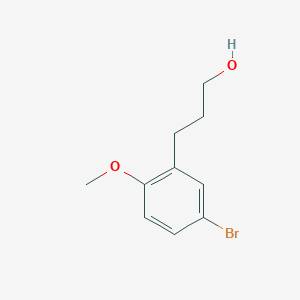
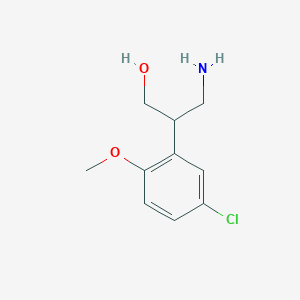
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)

